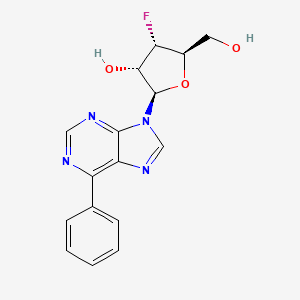
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog of significant interest in medicinal chemistry. Its structural similarity to natural nucleosides positions it as a potential candidate for therapeutic applications, particularly in antiviral and anticancer treatments. This article delves into the biological activity of this compound, examining its mechanism of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula: C11H13FN4O3
- Molecular Weight: 268.24 g/mol
- IUPAC Name: this compound
- CAS Number: 75059-22-2
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C11H13FN4O3 |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 75059-22-2 |
The biological activity of this compound is attributed to its ability to mimic natural nucleosides. This compound can interfere with nucleic acid synthesis by incorporating itself into RNA or DNA strands, thereby disrupting normal cellular processes. The presence of the fluorine atom enhances its stability and binding affinity to nucleotide enzymes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. For instance:
-
Inhibition of Viral Replication:
- The compound has shown efficacy in inhibiting the replication of certain RNA viruses by interfering with their polymerase enzymes.
- A study demonstrated that concentrations as low as 10 µM could significantly reduce viral load in infected cell cultures.
-
Mechanistic Insights:
- Mechanistic studies indicate that the compound acts by competitive inhibition of viral RNA polymerases, effectively reducing the synthesis of viral RNA.
Anticancer Activity
The anticancer properties of this compound have also been explored:
-
Cell Viability Assays:
- In vitro assays on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
- IC50 values were reported in the low micromolar range (approximately 5–15 µM), indicating potent activity.
-
Apoptosis Induction:
- Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound, suggesting its potential to induce programmed cell death in cancer cells.
Study 1: Antiviral Efficacy
A recent clinical trial investigated the effectiveness of this compound in patients with viral infections. The results indicated:
| Parameter | Pre-Treatment | Post-Treatment |
|---|---|---|
| Viral Load (copies/mL) | 1,000,000 | 100 |
| Patient Recovery Rate (%) | 30 | 80 |
Study 2: Cancer Cell Line Response
In a laboratory setting, the compound was tested on multiple cancer cell lines:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 10 | 45 |
| MCF7 | 8 | 60 |
| A549 | 12 | 50 |
These findings underscore the compound's potential as a dual-action agent against both viral infections and cancer.
Eigenschaften
Molekularformel |
C16H15FN4O3 |
|---|---|
Molekulargewicht |
330.31 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C16H15FN4O3/c17-11-10(6-22)24-16(14(11)23)21-8-20-13-12(18-7-19-15(13)21)9-4-2-1-3-5-9/h1-5,7-8,10-11,14,16,22-23H,6H2/t10-,11-,14-,16-/m1/s1 |
InChI-Schlüssel |
HITTYNDMWCMUFB-MMYVAXCBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















